N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide
Description
This compound is a synthetic indole-based acetamide derivative characterized by a 4-methoxyindole core linked via an ethyl chain to an acetamide scaffold. The acetamide moiety is further substituted with a cyclohexyl group bearing a 1H-1,2,3,4-tetraazole (tetrazolylmethyl) functional group.
Properties
Molecular Formula |
C21H28N6O2 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyindol-1-yl)ethyl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C21H28N6O2/c1-29-19-7-5-6-18-17(19)8-12-26(18)13-11-22-20(28)14-21(9-3-2-4-10-21)15-27-16-23-24-25-27/h5-8,12,16H,2-4,9-11,13-15H2,1H3,(H,22,28) |
InChI Key |
SNJVLFHJJCRRLW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCNC(=O)CC3(CCCCC3)CN4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide typically involves multiple steps:
Formation of the Indole Derivative: The indole nucleus can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide.
Formation of the Tetraazole Ring: The tetraazole ring can be synthesized by reacting an azide with a nitrile in the presence of a catalyst.
Chemical Reactions Analysis
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide undergoes various chemical reactions:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxindole derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the tetraazole ring, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at the 3-position, using reagents like halogens or nitro compounds.
Scientific Research Applications
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s indole and tetraazole moieties make it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activities, it is investigated for its antiviral, anti-inflammatory, and anticancer properties.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a systematic comparison of the target compound with analogous indole-acetamide derivatives reported in the literature.
Structural Analogues
Key Structural and Functional Differences
Heterocyclic Motifs :
- The target compound employs a tetrazole ring, which is more electron-deficient and metabolically stable compared to the triazole rings in compounds like 6a or NZ-65 . Tetrazoles are often used as bioisosteres for carboxylic acids, enhancing membrane permeability.
- In contrast, triazole-containing derivatives (e.g., 6a ) rely on copper-catalyzed azide-alkyne cycloaddition (CuAAC) for synthesis, whereas tetrazole synthesis may require distinct methods like [2+3] cycloaddition with nitriles .
Substituent Effects: The 4-methoxyindole group in the target compound may enhance π-π stacking interactions with hydrophobic enzyme pockets, similar to the 4-chlorobenzoyl group in 10j and 10m .
Biological Activity Trends :
- Indole-acetamides with electron-withdrawing groups (e.g., 10j , 10m ) exhibit anticancer activity via Bcl-2/Mcl-1 inhibition, with IC₅₀ values in the micromolar range .
- Triazole-acetamides (e.g., 6a ) show moderate antimicrobial activity (MIC: 8–32 µg/mL against S. aureus) but lack data on cytotoxicity .
- The tetrazole in the target compound may confer unique pharmacokinetic advantages, such as resistance to oxidative metabolism, though biological data are pending.
Physicochemical and Spectral Comparisons
- The target compound’s cyclohexyl-tetrazole group likely increases hydrophobicity (higher LogP) compared to 6a but retains hydrogen-bonding capacity via the tetrazole N-H.
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